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Compound Name: 2'-O-Methyl Adenosine-d3

Cat. No.: B13445677

Get Quote

Executive Summary
2'-O-Methyl Adenosine (Am) is a critical post-transcriptional RNA modification found in the "Cap

1" structure of eukaryotic mRNA, as well as in tRNA and rRNA.[1] Its primary biological function

is to mask RNA from cellular innate immune sensors (such as RIG-I) and enhance nuclease

stability.

2'-O-Methyl Adenosine-d3 (Am-d3) is the stable isotope-labeled analog of this molecule,

serving as the "gold standard" internal standard (IS) for absolute quantification via Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide details the

physicochemical properties, synthesis logic, biological criticality in mRNA vaccine development,

and a validated analytical workflow for its use.

Part 1: Chemical Architecture & Properties
The structural distinctiveness of 2'-O-Methyl Adenosine lies in the methylation of the ribose

sugar at the 2'-hydroxyl position, rather than the adenine base.[1] This confers resistance to

nucleolytic cleavage by sterically hindering the formation of the 2',3'-cyclic phosphate

intermediate required for hydrolysis.
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Structural Identity
In the deuterated standard (Am-d3), the methyl group attached to the 2'-oxygen is fully

deuterated (-OCD₃).

Property
2'-O-Methyl Adenosine
(Unlabeled)

2'-O-Methyl Adenosine-d3
(Labeled)

CAS Number 2140-79-6 110953-53-8 (General/Parent)*

Formula C₁₁H₁₅N₅O₄ C₁₁H₁₂D₃N₅O₄

Molecular Weight 281.27 g/mol ~284.29 g/mol

Modification Site Ribose 2'-OH
Ribose 2'-OH (Deuterated

Methyl)

Solubility Water, DMSO, Methanol Water, DMSO, Methanol

pKa (Base) ~3.5 (N1 protonation) ~3.5 (N1 protonation)

*Note: CAS numbers for specific isotopologues often vary by vendor. Always verify the

certificate of analysis.

The "Isotope Effect" in Mass Spectrometry
The +3 Da mass shift in Am-d3 is located on the ribose sugar. This is a critical diagnostic

feature during MS/MS fragmentation.

Base Fragment: Upon Collision-Induced Dissociation (CID), the glycosidic bond breaks.

Since the base (Adenine) is not modified, the product ion (m/z 136) remains identical for both

the analyte and the internal standard.

Neutral Loss: The mass difference is observed in the neutral loss of the sugar moiety

(Ribose-OMe vs. Ribose-OCD₃).

Part 2: Synthesis & Isotopic Purity
High-fidelity quantification requires an internal standard with >99% isotopic purity to prevent

"cross-talk" (unlabeled impurity contributing to the analyte signal).
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Synthetic Route (Chemical Logic)
The synthesis typically follows a direct alkylation strategy under controlled conditions to favor

the 2'-position over the 3'-position or the base nitrogens.

Starting Material: Adenosine.[1][2][3][4][5][6][7]

Reagent: Deuterated Methyl Iodide (

) or Dimethyl Sulfate-d6.

Conditions: Anhydrous alkaline medium (e.g., NaH in DMF or similar phase-transfer

catalysis).

Regioselectivity Challenge: The reaction produces a mixture of 2'-O-Me (major), 3'-O-Me

(minor), and N-methylated byproducts.

Purification: The 2'-O-isomer is separated via silica gel column chromatography and

crystallization.[4][8]

Why this matters: If the standard contains significant 3'-O-Methyl Adenosine-d3, it may co-elute

with the 3'-isomer of the analyte (if present) or have slightly different retention times,

compromising peak integration accuracy.

Part 3: Biological Criticality (The "Why")
In the context of mRNA therapeutics (e.g., COVID-19 vaccines), 2'-O-methylation is the

defining feature of the Cap 1 structure.

Cap 0 vs. Cap 1
Cap 0 (

): The minimum cap required for translation initiation. However, it is recognized as "foreign"
by the host cell.

Cap 1 (
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): The first nucleotide (Adenosine) is 2'-O-methylated.[1][4] This acts as a "self" marker,
preventing activation of the RIG-I/MDA5 innate immune pathways which would otherwise
suppress protein translation and trigger inflammation.
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Figure 1: Enzymatic progression from nascent RNA to the immunologically silent Cap 1

structure. The 2'-O-methylation step (catalyzed by CMTR1) is the final critical modification.

Part 4: Analytical Protocol (LC-MS/MS
Quantification)
This protocol describes a self-validating workflow for quantifying 2'-O-Methyl Adenosine in

mRNA samples using Am-d3 as the Internal Standard (IS).
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Method Principle
Isotope Dilution Mass Spectrometry (IDMS): The Am-d3 standard is spiked into the sample

before enzymatic digestion. This corrects for variations in digestion efficiency, solid-phase

extraction recovery, and matrix effects (ion suppression) during ionization.
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Figure 2: LC-MS/MS Quantification Workflow. Spiking the internal standard prior to digestion is

crucial for correcting enzymatic variability.

Step-by-Step Methodology
Sample Preparation:

Thaw mRNA sample (~1 µg).

CRITICAL: Add 10 pmol of 2'-O-Methyl Adenosine-d3 (IS) immediately.

Enzymatic Digestion:

Add Nuclease P1 (cleaves phosphodiester bonds) and Snake Venom Phosphodiesterase

(liberates nucleosides).

Incubate at 37°C for 2-4 hours.

Add Alkaline Phosphatase (removes terminal phosphates) for 1 hour.

Cleanup:

Pass mixture through a 10kDa MWCO spin filter to remove digestion enzymes.

LC-MS/MS Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm.

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol.

Ionization: ESI Positive Mode.

Mass Transitions (MRM Table)
Analyte

Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Dwell Time
(ms)

Am (Target) 282.1 136.1 (Adenine) 15 50

Am-d3 (IS) 285.1 136.1 (Adenine) 15 50
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Note: The identical product ion (136.1) confirms the modification is on the sugar. If the base

were methylated (e.g., m6A), the product ion would shift.

Part 5: Handling & Stability
Storage: -20°C in powder form. Solutions in water/methanol are stable at -80°C for 6 months.

Light Sensitivity: Nucleosides are generally UV stable, but avoid prolonged exposure.

Solubility: Dissolve stock in 100% Methanol or DMSO; dilute working standards in water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13445677?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

